![molecular formula C13H10BrClN6O2S B13917289 N-{6-[(5-bromo-2-chloropyrimidin-4-yl)amino]quinoxalin-5-yl}methanesulfonamide](/img/structure/B13917289.png)
N-{6-[(5-bromo-2-chloropyrimidin-4-yl)amino]quinoxalin-5-yl}methanesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-{6-[(5-bromo-2-chloropyrimidin-4-yl)amino]quinoxalin-5-yl}methanesulfonamide is an organic compound that features a quinoxaline core substituted with a methanesulfonamide group and a pyrimidine ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-{6-[(5-bromo-2-chloropyrimidin-4-yl)amino]quinoxalin-5-yl}methanesulfonamide typically involves multiple steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized by reacting 2,4,5-tribromopyrimidine with copper(I) chloride to form 5-bromo-2-chloropyrimidine.
Formation of the Quinoxaline Core: The quinoxaline core can be synthesized by condensing o-phenylenediamine with a suitable diketone, such as glyoxal, under acidic conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to increase yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
化学反応の分析
Types of Reactions
N-{6-[(5-bromo-2-chloropyrimidin-4-yl)amino]quinoxalin-5-yl}methanesulfonamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms on the pyrimidine ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The quinoxaline core can undergo oxidation and reduction reactions, which can modify the electronic properties of the compound.
Coupling Reactions: The amino group on the pyrimidine ring can participate in coupling reactions with carboxylic acids or esters to form amide bonds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Conditions typically involve the use of a base, such as sodium hydride or potassium carbonate, in an aprotic solvent like dimethylformamide (DMF).
Oxidation and Reduction Reactions: Oxidizing agents such as potassium permanganate or reducing agents like sodium borohydride can be used.
Coupling Reactions: Coupling agents like EDCI or DCC (dicyclohexylcarbodiimide) are commonly used in the presence of a base like triethylamine.
Major Products Formed
Substitution Reactions: Products include substituted pyrimidines with various functional groups replacing the bromine or chlorine atoms.
Oxidation and Reduction Reactions: Products include oxidized or reduced forms of the quinoxaline core.
Coupling Reactions: Products include amide derivatives formed by coupling the amino group with carboxylic acids or esters.
科学的研究の応用
N-{6-[(5-bromo-2-chloropyrimidin-4-yl)amino]quinoxalin-5-yl}methanesulfonamide has several scientific research applications:
Medicinal Chemistry: This compound can be used as a scaffold for the development of new drugs, particularly those targeting kinases or other enzymes involved in disease pathways.
Materials Science: The electronic properties of the quinoxaline core make this compound suitable for use in organic semiconductors and other electronic materials.
Biological Research: The compound can be used as a probe to study biological processes involving pyrimidine and quinoxaline derivatives.
Chemical Biology: It can serve as a tool for investigating the interactions between small molecules and biological macromolecules.
作用機序
The mechanism of action of N-{6-[(5-bromo-2-chloropyrimidin-4-yl)amino]quinoxalin-5-yl}methanesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to active sites or allosteric sites on these targets, modulating their activity. The exact pathways involved depend on the specific application and target .
類似化合物との比較
Similar Compounds
4-amino-5-bromo-2-chloropyrimidine: This compound shares the pyrimidine ring structure but lacks the quinoxaline core and methanesulfonamide group.
5-bromo-2-chloro-N-cyclopentyl-pyrimidin-4-amine: This compound has a similar pyrimidine ring but with different substituents.
Uniqueness
N-{6-[(5-bromo-2-chloropyrimidin-4-yl)amino]quinoxalin-5-yl}methanesulfonamide is unique due to its combination of a quinoxaline core and a pyrimidine ring, which imparts distinct electronic and steric properties. This makes it a versatile scaffold for various applications in medicinal chemistry and materials science .
特性
分子式 |
C13H10BrClN6O2S |
|---|---|
分子量 |
429.68 g/mol |
IUPAC名 |
N-[6-[(5-bromo-2-chloropyrimidin-4-yl)amino]quinoxalin-5-yl]methanesulfonamide |
InChI |
InChI=1S/C13H10BrClN6O2S/c1-24(22,23)21-11-9(3-2-8-10(11)17-5-4-16-8)19-12-7(14)6-18-13(15)20-12/h2-6,21H,1H3,(H,18,19,20) |
InChIキー |
LMGCWSDQQHWACW-UHFFFAOYSA-N |
正規SMILES |
CS(=O)(=O)NC1=C(C=CC2=NC=CN=C21)NC3=NC(=NC=C3Br)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


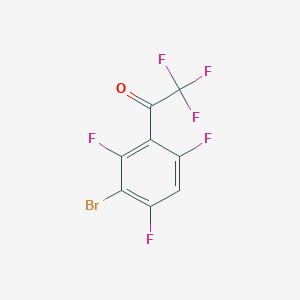
![6,7-Dihydropyrrolo[1,2-c]pyrimidin-1(5H)-one](/img/structure/B13917223.png)
![3-Phenyl-2-azaspiro[3.3]heptane;hydrochloride](/img/structure/B13917238.png)
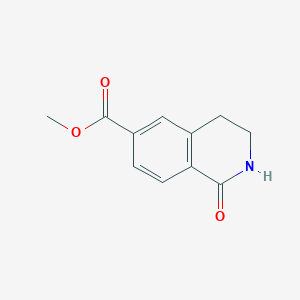
![3-hydroxy-5-[(5-hydroxy-1,4,5,6-tetrahydropyrimidin-2-yl)amino]benzoic Acid](/img/structure/B13917246.png)

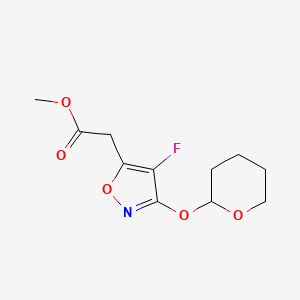
![N-(2-(6-Bromo-1,3-dioxo-1H-benzo[DE]isoquinolin-2(3H)-YL)ethyl)-4-methylbenzenesulfonamide](/img/structure/B13917261.png)
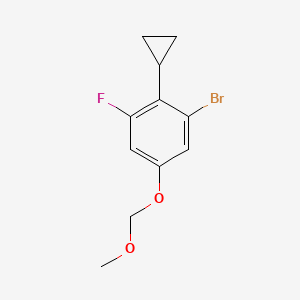
![N-[9-[(2R,3R,4S,5R)-3-hydroxy-5-(hydroxymethyl)-4-(2-methoxyethoxy)oxolan-2-yl]-6-oxo-1H-purin-2-yl]-2-methylpropanamide](/img/structure/B13917276.png)
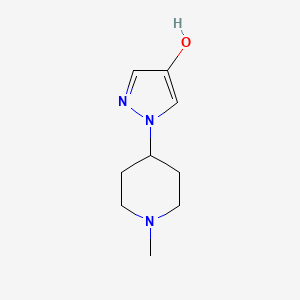
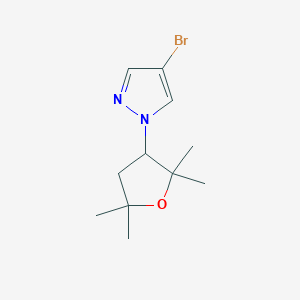

![Ethyl 6-bromo-7-methoxyimidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B13917300.png)
